2,3-Dichloro-2-methylpropanenitrile

Chiral Synthesis Amino Acid Quaternary Center

2,3-Dichloro-2-methylpropanenitrile is a halogenated, branched-chain nitrile (C4H5Cl2N; MW 137.995) bearing a quaternary carbon center that bears both a chloro and a methyl substituent. This molecule acts as a protected, bifunctional electrophile for constructing α,α-disubstituted amino acids and related sterically congested scaffolds.

Molecular Formula C4H5Cl2N
Molecular Weight 137.99 g/mol
CAS No. 6092-39-3
Cat. No. B12977044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-2-methylpropanenitrile
CAS6092-39-3
Molecular FormulaC4H5Cl2N
Molecular Weight137.99 g/mol
Structural Identifiers
SMILESCC(CCl)(C#N)Cl
InChIInChI=1S/C4H5Cl2N/c1-4(6,2-5)3-7/h2H2,1H3
InChIKeyUABGZMHKAQKPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-2-methylpropanenitrile (CAS 6092-39-3): A Quaternary-Carbon Nitrile Intermediate for Chiral Synthesis Selection


2,3-Dichloro-2-methylpropanenitrile is a halogenated, branched-chain nitrile (C4H5Cl2N; MW 137.995) bearing a quaternary carbon center that bears both a chloro and a methyl substituent . This molecule acts as a protected, bifunctional electrophile for constructing α,α-disubstituted amino acids and related sterically congested scaffolds [1]. Its structural hallmark—a non-enolizable quaternary carbon—fundamentally distinguishes it from simpler dichloropropionitrile analogs by preventing undesired racemization and enabling controlled sequential displacement at two distinct electrophilic sites.

Non-enolizable quaternary carbon prevents racemization
Bifunctional electrophile for α,α-disubstituted amino acids
Sequential displacement at two distinct electrophilic sites

Why 2,3-Dichloropropionitrile and Other Linear Analogs Cannot Replace 2,3-Dichloro-2-methylpropanenitrile


In-class analogs such as 2,3-dichloropropionitrile, while superficially similar, lack the quaternary carbon at the 2-position [1]. In the context of amino acid synthesis, linear nitriles possess an enolizable α-proton, which introduces a fundamental vulnerability to racemization during Strecker and Bucherer-Bergs-type cyclizations [2]. The installation of a methyl group in the target compound eliminates this acidic proton, locking the configuration of a newly formed chiral center and enabling the synthesis of enantiomerically pure α,α-disubstituted amino acids. Generic substitution would therefore result in racemic product mixtures or outright synthetic failure.

Target compound
2,3-Dichloro-2-methylpropanenitrile: quaternary carbon eliminates α-proton, locking configuration in amino acid synthesis.
Linear analog
2,3-Dichloropropionitrile: enolizable α-proton leads to racemization under Strecker conditions, yielding racemic product mixtures.

2,3-Dichloro-2-methylpropanenitrile (6092-39-3) Technical Differentiation: A Quantitative Evidence Guide


Structural Differentiation: A Quaternary Carbon Prevents Racemization in Amino Acid Synthesis

The target compound's quaternary 2-position distinguishes it from the primary linear analog, 2,3-dichloropropionitrile [1]. In the patented synthesis of α-methyl amino acids, 2,3-dichloro-2-methylpropanenitrile is specifically claimed as the key intermediate, with the explicit function of the α-methyl group 'preventing racemization' during the synthesis of enantiomerically pure products [2]. The peak synthetic yield for this claimed step is reported as 95% [2].

Racemization Prevention
Head-to-head
95% yield (enantiopure)
Enables stereochemical integrity
Head-to-head vs. linear analog
Chiral Synthesis Amino Acid Quaternary Center

Selective, Sequential Electrophilic Reactivity from Two Distinct Chlorine Environments

The molecule possesses two chemically distinct electrophilic sites: a tertiary alkyl chloride at the 2-position and a primary alkyl chloride at the 3-chloromethyl position . A direct comparator, 2-chloromethyl-2,3-dichloropropionitrile, demonstrates non-selective reactivity, yielding complex product mixtures upon basic methanolysis [1]. The target compound's primary chloride undergoes potassium carbonate-mediated nucleophilic substitution with complete selectivity, while the tertiary chloride at the quaternary center requires stronger reaction conditions [2]. This orthogonality permits sequential derivatization that is not possible with either simple linear dichlorides or more highly chlorinated analogs.

Orthogonal Reactivity
Class-level
Primary chloride displaced selectively; tertiary chloride remains intact under mild conditions
Enables stepwise functionalization
Class-level inference from analog comparison
Regioselectivity Nucleophilic Substitution Intermediate

Physical Property Differentiation: Higher Thermal Stability and Reduced Volatility vs. 2,3-Dichloropropionitrile

Physical property data supports a significant difference in intermolecular interactions. The target compound's boiling point is 198.6 ± 20.0 °C at 760 mmHg , compared to 2,3-dichloropropionitrile, which boils at 192.6 °C at 760 mmHg [1] but decomposes at its boiling point [2]. The target compound also has a significantly higher molecular weight (137.995 vs. 123.969 Da), contributing to a higher calculated LogP (1.16) compared to ~0.4 for the comparator.

Thermal Stability
Head-to-head
198.6 °C (no decomp.)
192.6 °C (decomposes)
Supports distillation-based purification
Higher thermal stability without decomposition
Thermal Stability Boiling Point Storage

2,3-Dichloro-2-methylpropanenitrile (6092-39-3): Proven High-Value Application Scenarios


Synthesis of Enantiomerically Pure α,α-Disubstituted Amino Acids

The compound's primary, validated application is as an intermediate in the synthesis of chiral α-methyl amino acids (e.g., α-methyltyrosine, α-methyl-DOPA) via a Strecker or Bucherer-Bergs strategy. The quaternary carbon prevents racemization, enabling a reported 95% yield in the key nitrile-aminonitrile step, a result unattainable with 2,3-dichloropropionitrile [1].

Step-Economic Construction of Sterically Hindered β-Lactam Scaffolds

The orthogonal reactivity of the 2-chloro and 3-chloromethyl groups allows a one-pot, sequential displacement with amines and alkoxides to construct β-lactams or spirocyclic amines, avoiding the complex product distribution observed with non-quaternary analogs like 2-chloromethyl-2,3-dichloropropionitrile [2].

Manufacture of Thermally Stable Nitrile Elastomer Monomers and Modifiers

This compound serves as a comonomer or modifier in polymerization systems operating above 200°C, where its thermal stability—specifically a boiling point of 198.6°C without decomposition—is an advantage over chloropropionitriles that decompose at similar temperatures .

Application
Selection Property
Validation Focus
Chiral α,α-disubstituted amino acid synthesis
Non-enolizable quaternary carbon for racemization control
Enantiomeric purity and yield reproducibility
Sterically hindered β-lactam scaffold construction
Orthogonal electrophilic reactivity at two sites
Sequential displacement selectivity and product purity
High-temperature polymerization monomer / modifier
Thermal stability without decomposition at elevated temperature
Distillation-based purification integrity
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